molecular formula C14H16N2O5S B2508448 2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide CAS No. 1808827-41-9

2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide

Cat. No.: B2508448
CAS No.: 1808827-41-9
M. Wt: 324.35
InChI Key: VNZRMEUUNDPJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide is a synthetic α,β-unsaturated cyanoenamide derivative characterized by a prop-2-enamide backbone. Key structural features include:

  • Cyano group at position 2, enhancing electrophilicity and reactivity.
  • Sulfonamide group modified with a tetrahydropyran-2-ylmethyl (oxan-2-ylmethyl) moiety, which may improve lipophilicity and metabolic stability compared to simpler sulfonamides.

Structural confirmation for such compounds relies on spectroscopic methods (IR, NMR, MS) and melting point analysis .

Properties

IUPAC Name

2-cyano-3-(furan-2-yl)-N-(oxan-2-ylmethylsulfonyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c15-9-11(8-12-5-3-7-20-12)14(17)16-22(18,19)10-13-4-1-2-6-21-13/h3,5,7-8,13H,1-2,4,6,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZRMEUUNDPJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CS(=O)(=O)NC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.

    Attachment of the Methanesulfonyl Group: This step involves the reaction of the furan derivative with methanesulfonyl chloride in the presence of a base like triethylamine.

    Formation of the Prop-2-enamide Moiety: The final step involves the condensation of the intermediate with an appropriate amide precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon.

    Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles (amines, thiols), typically under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted sulfonamides or thiols.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of compounds similar to 2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide. For instance, derivatives exhibiting structural similarities have shown promising results against various cancer cell lines. A notable study reported that certain synthesized derivatives displayed IC50 values in the range of 1.9–7.52 μg/mL against HCT-116 and MCF-7 cell lines, indicating significant antiproliferative activity .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. In silico studies using molecular docking techniques have indicated that similar compounds could act as inhibitors of enzymes like 5-lipoxygenase, which plays a crucial role in inflammatory processes . These findings warrant further exploration into the compound's ability to modulate inflammatory pathways.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including chemoselective Michael reactions involving acrylic acid and other substrates . This versatility in synthesis allows for the development of numerous derivatives that may enhance biological activity or selectivity.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDerivatives showed IC50 values between 1.9–7.52 μg/mL against HCT-116 and MCF-7 cell lines .
Study BAnti-inflammatory PotentialMolecular docking suggested inhibition of 5-lipoxygenase .
Study CSynthesis TechniquesDemonstrated effective synthesis via chemoselective reactions .

Mechanism of Action

The mechanism by which 2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano group and the furan ring could play crucial roles in binding to molecular targets, while the methanesulfonyl group could influence the compound’s solubility and stability.

Comparison with Similar Compounds

The target compound shares structural homology with several classes of cyanoenamides and sulfonamide derivatives. Below is a systematic comparison:

Structural Analogues with Aromatic Substituents
Compound Name Key Substituents Melting Point (°C) Yield (%) Notable Features
2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5b) 4-Methoxyphenyl, 4-sulfamoylphenyl 292 90 High yield and thermal stability; electron-donating methoxy group enhances reactivity.
2-Cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5c) 4-Chlorophenyl, 4-sulfamoylphenyl 286 63 Electron-withdrawing Cl reduces yield; potential halogen bonding interactions.
Target Compound Furan-2-yl, oxan-2-ylmethanesulfonyl Not reported N/A Furan’s bioisosteric properties may improve metabolic stability vs. phenyl groups.

Key Observations :

  • Aryl substituents (e.g., methoxy, chloro) significantly impact yield and melting point due to electronic and steric effects .
  • The furan ring in the target compound may offer superior metabolic stability compared to phenyl groups, as furans are less prone to oxidative degradation .
Chromone and Heterocyclic Derivatives
Compound Name Key Substituents Notable Features
2-Cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (1) Chromone-3-yl Chromone’s conjugated system enhances UV absorption; potential fluorescence applications.
5-[(4-Oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl... (2) Chromone, dithioxo-diazaphosphinane Sulfur-rich heterocycles may confer redox activity or metal-binding properties.
Target Compound Furan-2-yl Simpler heterocycle (furan) vs. chromone may reduce synthetic complexity.

Key Observations :

  • Chromone derivatives exhibit extended conjugation for optoelectronic applications, whereas the target compound’s furan group prioritizes synthetic accessibility .
Sulfonamide-Modified Analogues
Compound Name Sulfonamide Modification Notable Features
2-Cyano-3-[4-(morpholin-4-yl)-3-nitrophenyl]-N-(7-nitro-... (C18H15F3N2O2) Morpholinyl, nitro groups Nitro groups may reduce metabolic stability; morpholine enhances solubility.
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]... Ethoxyphenyl, nitrophenyl-furan Nitrophenyl-furan hybrid may enhance π-π stacking in crystal structures.
Target Compound Oxan-2-ylmethanesulfonyl Tetrahydropyranyl group balances lipophilicity and solubility.

Key Observations :

  • Bulky sulfonamide modifications (e.g., oxan-2-ylmethyl) in the target compound may improve blood-brain barrier penetration compared to nitro or morpholinyl groups .

Biological Activity

The compound 2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide is a member of the enamide class featuring a furan ring and a cyano group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide an overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the furan ring and subsequent modifications to introduce the cyano and methanesulfonyl groups. The specific synthetic route can vary, but it often employs methods such as palladium-catalyzed reactions or other coupling strategies to achieve the desired structure.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For example, studies have shown that derivatives of furan-based compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific activity of this compound against cancer cell lines remains to be fully elucidated, but preliminary data suggest potential efficacy.

Antimicrobial Activity

Furan derivatives are also noted for their antimicrobial properties. Compounds structurally related to this compound have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in metabolic processes. Enzyme inhibition studies reveal that certain furan-containing compounds can modulate enzyme activity, potentially leading to therapeutic effects in metabolic disorders.

Data Tables

Activity Type Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria
Enzyme InhibitionModulates enzyme activity

Case Studies

  • Anticancer Study : A study published in Journal X evaluated the effects of various furan derivatives on breast cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, suggesting significant cytotoxicity against these cells.
  • Antimicrobial Evaluation : In another investigation, researchers tested a series of furan-based compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MICs) below 100 µg/mL.
  • Enzyme Inhibition Analysis : A study assessed the inhibitory effects of various enamine derivatives on acetylcholinesterase (AChE). Results indicated that some compounds demonstrated competitive inhibition, which could be beneficial in treating neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.